Solvolytic Reactivity of Ortho‑ vs Para‑Chloro (Arylthio)methyl Chlorides: Class‑Level Inference
The solvolysis of (arylthio)methyl chlorides proceeds via a unimolecular ionization mechanism with nucleophilic solvent assistance. The specific rate constants determined at 0.0 °C in ethanol–water mixtures are as follows: chloromethyl phenyl sulfide (k = 1.24 × 10⁻⁴ s⁻¹) and its p‑chloro derivative (k = 1.69 × 10⁻⁴ s⁻¹) [1]. For the ortho‑chloro isomer (the target compound), the currently available data provide only class‑level inference: the electron‑withdrawing effect of the chlorine accelerates the rate relative to the unsubstituted parent, while the ortho steric effect can moderate this acceleration compared to the para isomer. The observed rate ratio for the para‑Cl/unsubstituted pair is ≈ 1.36 under identical conditions; an ortho‑Cl substituent is expected to produce a different rate ratio due to steric inhibition of solvation.
| Evidence Dimension | First‑order solvolysis rate constant (k) at 0.0 °C in ethanol–water |
|---|---|
| Target Compound Data | No direct experimental k published; class‑level inference only |
| Comparator Or Baseline | Chloromethyl phenyl sulfide: k = 1.24 × 10⁻⁴ s⁻¹; p‑chlorophenyl analog: k = 1.69 × 10⁻⁴ s⁻¹ |
| Quantified Difference | p‑Cl/unsubstituted rate ratio ≈ 1.36; ortho effect remains unquantified in peer‑reviewed sources |
| Conditions | Solvolysis at 0.0 °C, ethanol–water solvent series |
Why This Matters
The rate ratio quantifies the electronic activation by chlorine; procurement of the ortho isomer is warranted when steric control of the reactive intermediate is required, as the ortho chlorine can impede nucleophilic solvent approach.
- [1] K.‑T. Liu, C.‑L. Chiang, Y.‑S. Chen, Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides and Derivatives, Curr. Org. Chem., 2012, 16, 1502‑1511. DOI: 10.2174/138527212800672592. View Source
